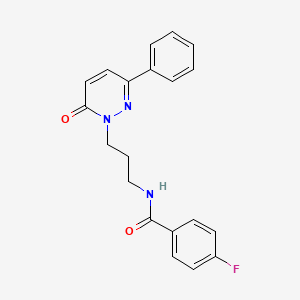
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide, also known as GSK1521498, is a small molecule antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate wakefulness and arousal, and their dysfunction has been implicated in sleep disorders, addiction, and psychiatric disorders. GSK1521498 has been studied extensively in preclinical and clinical settings for its potential therapeutic use in these areas.
Applications De Recherche Scientifique
Potential as Anti-HIV and CDK2 Inhibitors
Fluorine-substituted triazinones, which include structures related to 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide, have been synthesized and explored for their potential as anti-HIV-1 and CDK2 inhibitors. These compounds have shown promising activity, with some exhibiting significant inhibitory effects in MT-4 cells, indicating their potential application in antiviral and anticancer therapies (Makki, Abdel-Rahman, & Khan, 2014).
Antimicrobial Applications
Several studies have synthesized and evaluated fluorine-containing benzamides, closely related to the compound , for their antimicrobial properties. These compounds have demonstrated considerable antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom, particularly in the 4th position of the benzoyl group, has been noted to enhance antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013), (Desai, Vaghani, & Shihora, 2013).
Herbicidal Activity
Fluorine-substituted compounds have also been studied for their herbicidal activity. This compound and its analogs have shown promising results as herbicides. The mode of action of such compounds includes the inhibition of protoporphyrinogen oxidase, an enzyme crucial for plant growth, indicating their potential use in agricultural applications (Huang et al., 2005).
Neurodegenerative Disease Research
Compounds structurally related to this compound have been used as molecular imaging probes to study neurodegenerative diseases such as Alzheimer's. These compounds have shown the ability to quantify receptor densities in the brain, potentially contributing to our understanding and diagnosis of neurodegenerative conditions (Kepe et al., 2006).
Cancer Research
Fluorine-substituted benzamides, similar to the compound , have been investigated for their potential anticancer activities. These studies have explored the cytotoxic effects of these compounds on various cancer cell lines, indicating their potential in cancer treatment strategies (Wang et al., 2009), (Madaan et al., 2013).
Propriétés
IUPAC Name |
4-fluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZWURALKKKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

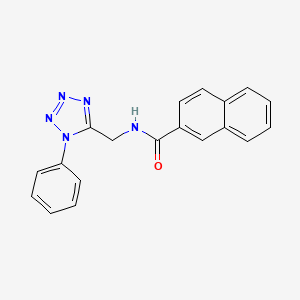
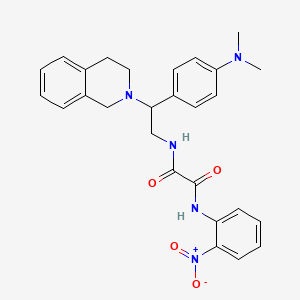
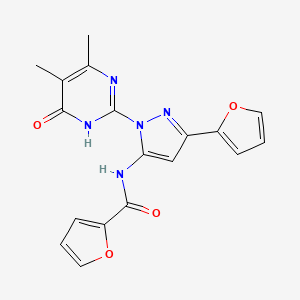
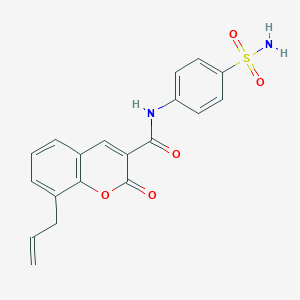
![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)
![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)

